

# AMG 900: A Technical Guide to Solubility for Research Applications

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## Compound of Interest

Compound Name: AMG 900

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This document provides a comprehensive technical overview of the solubility characteristics of **AMG 900**, a potent, orally bioavailable, and selective pan-Aurora kinase inhibitor.

Understanding the solubility of **AMG 900** in both organic solvents, such as dimethyl sulfoxide (DMSO), and various aqueous solutions is critical for the design and execution of reliable in vitro and in vivo experiments. This guide summarizes key solubility data, provides detailed experimental protocols, and visualizes the compound's mechanism of action and typical experimental workflows.

## Solubility of AMG 900

**AMG 900** exhibits high solubility in DMSO, the most common solvent for preparing stock solutions of small molecule inhibitors. Conversely, its solubility in aqueous media is limited, a critical consideration for cell-based assays and in vivo formulations.

## Solubility in Organic Solvents

The solubility of **AMG 900** in DMSO has been reported by multiple suppliers, with some variation. It is consistently shown to be highly soluble, though care should be taken to use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility.<sup>[1][2]</sup>

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	100	198.57	Use fresh, non-hygroscopic DMSO.[1]
DMSO	≥ 50	≥ 99.29	Saturation unknown. [2][3]
DMSO	55.0	109.22	
DMSO	5.04	10	Requires gentle warming.[4][5]
DMF	15.0	29.79	

Table 1: Quantitative Solubility Data for **AMG 900** in Organic Solvents.

## Solubility in Aqueous Solutions

**AMG 900** is generally described as insoluble in water.[1] For experimental purposes, it is typically diluted from a concentrated DMSO stock into an aqueous buffer or cell culture medium. The final concentration of DMSO in assays should be kept low (commonly  $\leq 0.1\%$ ) to avoid solvent-induced artifacts.[6] The marginal aqueous solubility often necessitates the use of suspensions or specific formulations for in vivo studies.[7][8]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
Water	Insoluble	Insoluble	[1]
Ethanol	Insoluble	Insoluble	[1]
PBS (pH 7.4)	< 0.008	< 0.016	Data for precursor compounds, suggesting low solubility for AMG 900. [7]
DMF:PBS (pH 7.2) (1:3)	0.25	0.50	Data for a mixed-solvent system.[9]
2% HPMC, 1% Tween-80 (pH 2.2)	Not specified	Not specified	A suspension formulation used for in vivo oral administration.[8]

Table 2: Quantitative Solubility Data for **AMG 900** in Aqueous and Formulation Solutions.

## Experimental Protocols

Accurate preparation of **AMG 900** solutions is fundamental to achieving reproducible experimental results. The following protocols provide a standardized approach for preparing stock solutions and determining aqueous solubility.

### Protocol for Preparing a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of **AMG 900** in DMSO.

Materials:

- **AMG 900** powder (M.Wt: 503.58 g/mol ) [4]

- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes
- Vortex mixer

#### Procedure:

- Weighing: Accurately weigh a specific amount of **AMG 900** powder. For example, weigh 1 mg of **AMG 900**.
- Solvent Addition: To prepare a 10 mM stock, calculate the required volume of DMSO.
  - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molar Mass (g/mol)} * \text{Molarity (mol/L)})$
  - $\text{Volume (}\mu\text{L)} = (1 \text{ mg} / (503.58 \text{ g/mol} * 0.010 \text{ mol/L})) * 1,000,000 = 198.58 \mu\text{L}$
  - Add 198.58  $\mu\text{L}$  of anhydrous DMSO to the vial containing 1 mg of **AMG 900**.
- Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 10 minutes) can aid dissolution.[\[4\]](#)[\[10\]](#)
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability (up to 1 year) or -80°C (up to 2 years).[\[2\]](#)

## Protocol for Kinetic Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for estimating the kinetic solubility of **AMG 900** in an aqueous buffer, such as Phosphate-Buffered Saline (PBS).

#### Materials:

- 10 mM **AMG 900** in DMSO (from Protocol 2.1)
- Aqueous buffer (e.g., PBS, pH 7.4)

- Microcentrifuge tubes
- Shaker or rotator capable of agitation at a controlled temperature
- Centrifuge
- HPLC-UV or LC-MS/MS system for concentration analysis

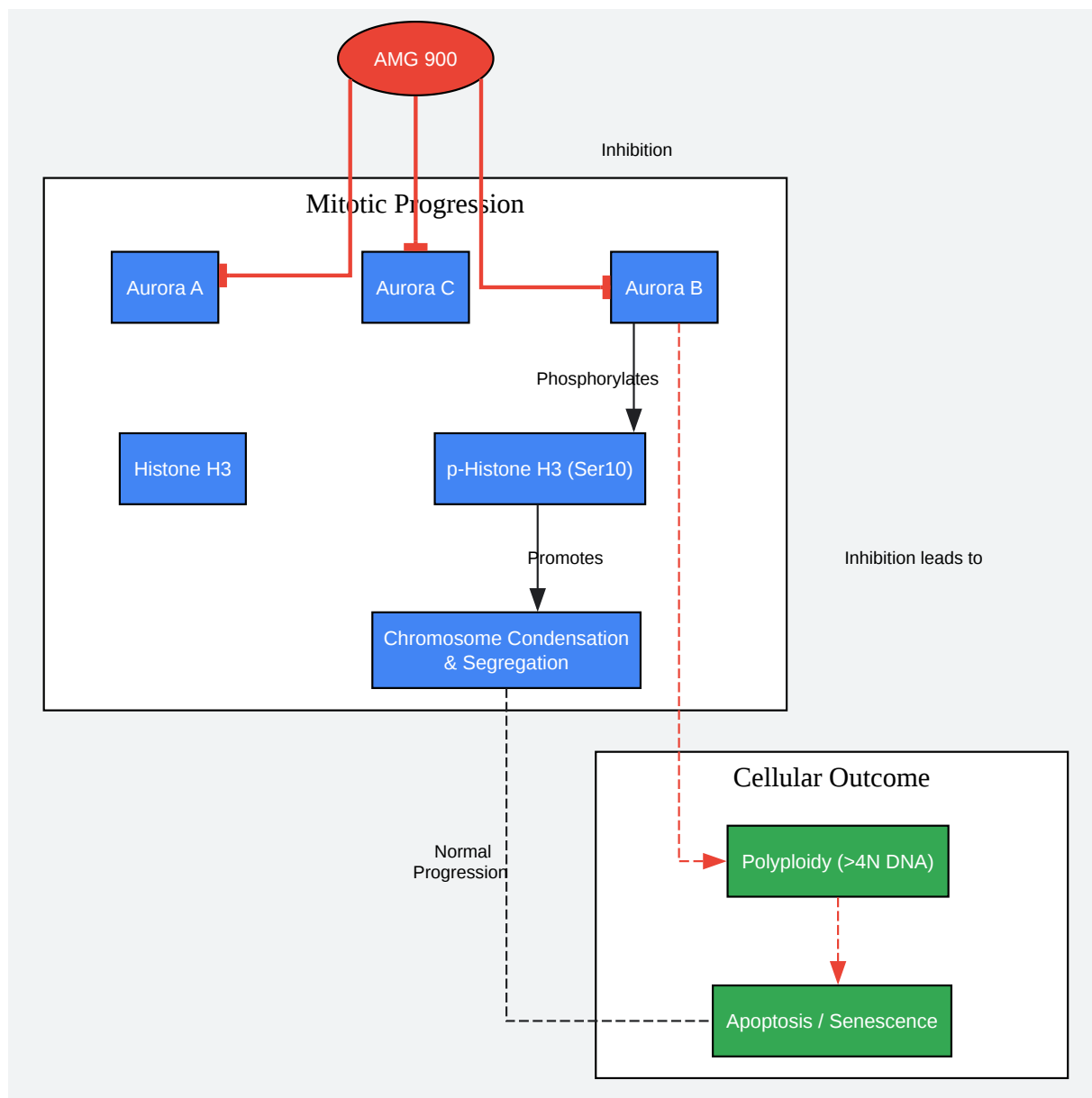
#### Procedure:

- Preparation of Standards: Prepare a calibration curve by making serial dilutions of the 10 mM DMSO stock in a 50:50 mixture of acetonitrile and water.
- Sample Preparation: Add a small volume of the 10 mM DMSO stock solution to a tube containing the aqueous buffer (e.g., 2  $\mu$ L of stock into 98  $\mu$ L of PBS for a final DMSO concentration of 2%). The final theoretical concentration should be well above the expected solubility limit.
- Equilibration: Seal the tubes and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 2 to 24 hours) to allow the solution to reach equilibrium.[\[11\]](#)[\[12\]](#)
- Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved precipitate.
- Analysis: Carefully collect the supernatant, ensuring no particulate matter is disturbed. Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to prevent precipitation before analysis.
- Quantification: Determine the concentration of **AMG 900** in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method by comparing the result against the prepared calibration curve.[\[12\]](#)

## Signaling Pathway and Cellular Effects of AMG 900

**AMG 900** is a pan-inhibitor of the Aurora kinase family (A, B, and C), which are serine/threonine kinases that play essential roles in mitotic progression.[\[13\]](#) Its primary mechanism of action involves the inhibition of Aurora B, which is critical for chromosome

condensation and segregation. A key substrate of Aurora B is Histone H3; **AMG 900** blocks its phosphorylation at Serine 10 (p-Histone H3).<sup>[14][15]</sup> This disruption of mitotic processes leads to failed cytokinesis, resulting in cells with a DNA content greater than 4N (polyploidy), and ultimately triggers apoptosis or senescence.<sup>[6][16]</sup>

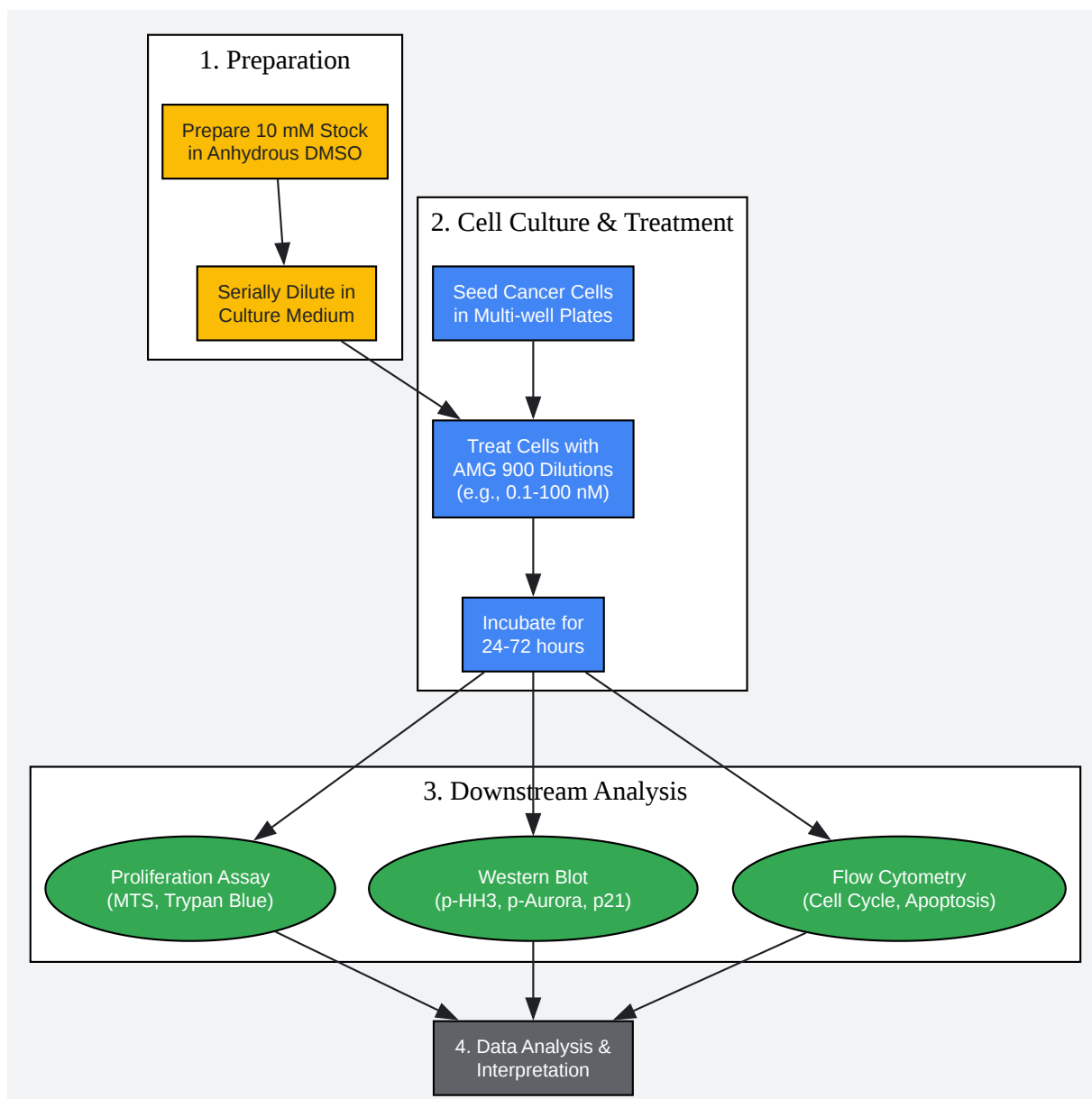


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Caption: Inhibition of Aurora kinases by **AMG 900** disrupts mitotic signaling, leading to polyploidy.

## Typical Experimental Workflow for In Vitro Evaluation

Evaluating the cellular activity of **AMG 900** involves a multi-step workflow, starting from solution preparation and culminating in the analysis of specific cellular endpoints that reflect its mechanism of action.



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Caption: A standard workflow for assessing the in vitro efficacy of **AMG 900** in cancer cell lines.



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